molecular formula C18H12Cl3NO3S2 B5136533 (5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 6231-25-0

(5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5136533
CAS No.: 6231-25-0
M. Wt: 460.8 g/mol
InChI Key: BKWVMGATKHYDOJ-GIDUJCDVSA-N
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Description

(5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the chloro groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.

    Benzylidene Derivatives: Compounds with similar benzylidene structures, such as benzylidene thiazolidinones.

Uniqueness

(5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NO3S2/c1-24-14-5-9(6-15-17(23)22-18(26)27-15)4-13(21)16(14)25-8-10-2-3-11(19)7-12(10)20/h2-7H,8H2,1H3,(H,22,23,26)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVMGATKHYDOJ-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367547
Record name STK005404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6231-25-0
Record name STK005404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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